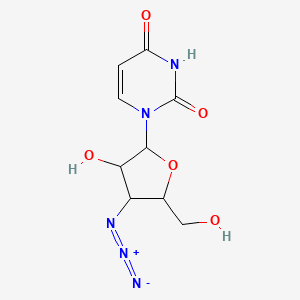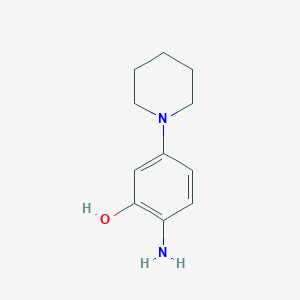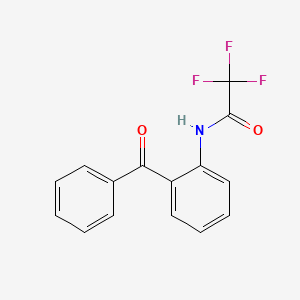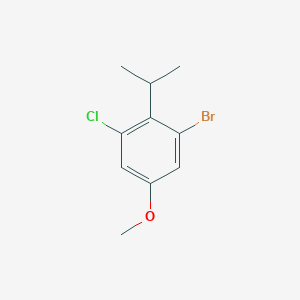![molecular formula C16H9BrS B13995860 5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)
5-Bromobenzo[b]naphtho[2,1-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzo[b]naphtho[2,1-d]thiophene is an organic compound with the molecular formula C16H9BrS. It is a brominated derivative of benzo[b]naphtho[2,1-d]thiophene, which is a polycyclic aromatic compound containing a thiophene ring fused with a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]naphtho[2,1-d]thiophene typically involves the bromination of benzo[b]naphtho[2,1-d]thiophene. One common method is the electrophilic aromatic substitution reaction, where benzo[b]naphtho[2,1-d]thiophene is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds and modified thiophene derivatives.
Scientific Research Applications
5-Bromobenzo[b]naphtho[2,1-d]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[b]naphtho[2,1-d]thiophene depends on its specific application. In organic electronics, its role as a semiconductor involves the movement of charge carriers through its conjugated π-system. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]naphtho[2,1-d]thiophene: The parent compound without the bromine substituent.
5-Chlorobenzo[b]naphtho[2,1-d]thiophene: A chlorinated derivative with similar properties.
5-Iodobenzo[b]naphtho[2,1-d]thiophene: An iodinated derivative with potential for further functionalization
Uniqueness
5-Bromobenzo[b]naphtho[2,1-d]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C16H9BrS |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
5-bromonaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C16H9BrS/c17-14-9-13-11-6-3-4-8-15(11)18-16(13)12-7-2-1-5-10(12)14/h1-9H |
InChI Key |
MBEIUMZROARQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2SC4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


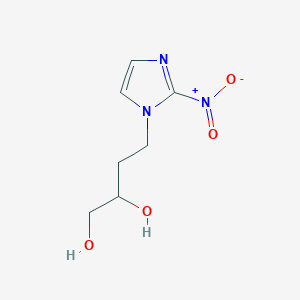

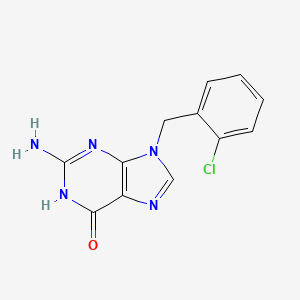
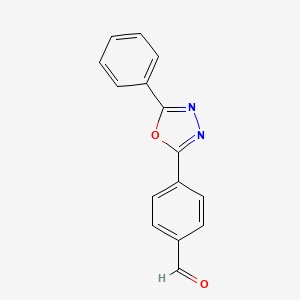
![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
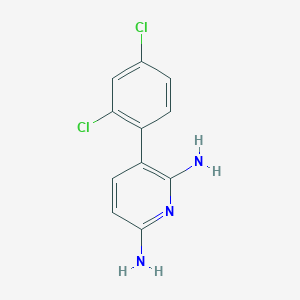
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
